4-Methyl-5-nitro-1-propyl-1H-pyrazole
Description
4-Methyl-5-nitro-1-propyl-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a methyl group at position 4, a nitro group at position 5, and a propyl chain at position 1 of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and biological activity.
Properties
IUPAC Name |
4-methyl-5-nitro-1-propylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-4-9-7(10(11)12)6(2)5-8-9/h5H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNLWNZJEPVOCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The pyrazole ring is synthesized via cyclocondensation of β-ketoesters (e.g., ethyl 3-oxopentanoate) with hydrazine derivatives. The reaction proceeds through enolate formation, followed by nucleophilic attack and dehydration.
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Reactants : Ethyl 3-oxopentanoate (1.0 equiv), methylhydrazine (1.2 equiv).
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Conditions : Reflux in ethanol (12 h), followed by acidification with HCl.
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Product : 1-Methyl-4-propyl-1H-pyrazole (yield: 65–72%).
Key Optimization Parameters
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Temperature : 80–100°C for complete cyclization.
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Solvent : Ethanol or methanol for optimal solubility.
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Substituent Control : Methyl and propyl groups are introduced via the β-ketoester and hydrazine, respectively.
N-Alkylation of Pyrazole Derivatives
Propylation of 4-Methylpyrazole
4-Methylpyrazole is alkylated at the N1 position using propyl bromide under basic conditions.
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Reactants : 4-Methylpyrazole (1.0 equiv), propyl bromide (1.5 equiv), K₂CO₃ (2.0 equiv).
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Conditions : DMF, 80°C, 8 h.
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Product : 1-Propyl-4-methyl-1H-pyrazole (yield: 85–90%).
Challenges and Solutions
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Regioselectivity : N1 alkylation is favored over N2 due to steric and electronic factors.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes unreacted starting material.
Nitration of 1-Propyl-4-methyl-1H-pyrazole
Nitration Conditions
Nitration is achieved using a HNO₃/H₂SO₄ mixture, with the methyl group directing electrophilic substitution to C5.
Spectroscopic Characterization
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¹H NMR (CDCl₃) : δ 1.02 (t, 3H, CH₂CH₃), 2.52 (s, 3H, CH₃), 4.14 (q, 2H, NCH₂), 8.38 (s, 1H, pyrazole-H).
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¹³C NMR : δ 158.58 (C=O), 149.81 (NO₂-bearing C).
Alternative Synthetic Routes
Bromination-Amination Sequence
A patent method for related compounds involves bromination followed by amination, though this is less common for nitro group introduction:
Green Chemistry Approaches
A solvent-free mechanochemical method has been reported for analogous nitro-pyrazoles, reducing waste:
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Reactants : Pyrazole derivative, HNO₃, clay catalyst.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Cyclocondensation | 65–72 | >95 | Atom-economic | Requires specialized β-ketoesters |
| N-Alkylation | 85–90 | >98 | High regioselectivity | Requires pre-formed 4-methylpyrazole |
| HNO₃/H₂SO₄ Nitration | 75–80 | >96 | Scalable | Corrosive reagents |
| Mechanochemical | 70 | >90 | Eco-friendly | Lower yield |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-nitro-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Alkyl halides and a base such as sodium hydride.
Cycloaddition: N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Major Products Formed
Reduction: 4-Methyl-5-amino-1-propyl-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the substituent used.
Cycloaddition: Complex heterocyclic compounds with potential pharmaceutical applications.
Scientific Research Applications
Chemical Synthesis
Building Block for Heterocyclic Compounds
4-Methyl-5-nitro-1-propyl-1H-pyrazole is primarily utilized as a precursor in the synthesis of more complex heterocyclic compounds. This includes the formation of various substituted pyrazoles through reduction and substitution reactions. The compound's nitro group can undergo reduction, leading to the formation of 4-Methyl-5-amino-1-propyl-1H-pyrazole, which can further participate in cycloaddition reactions to yield complex structures with potential pharmaceutical applications.
Biological Activities
Antimicrobial and Anti-inflammatory Properties
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities. These include antimicrobial, anti-inflammatory, and analgesic effects. Various studies have demonstrated that pyrazole derivatives can inhibit bacterial growth and possess anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .
Pharmacological Mechanisms
The mechanism of action often involves interaction with specific molecular targets such as enzymes or receptors. For instance, the nitro group can be reduced to form reactive intermediates that interact with biological molecules, thereby modulating cellular processes. This characteristic makes this compound a candidate for drug development aimed at treating various diseases, including inflammation and infections.
Medicinal Chemistry
Drug Development Potential
this compound is being investigated for its potential use in drug development. Its structure allows for modifications that can enhance its efficacy against specific targets, such as enzymes involved in inflammatory pathways or microbial infections. Several studies have synthesized new derivatives that show promising results in preclinical models for conditions like cancer and bacterial infections .
Agrochemical Applications
Use in Agrochemicals
In addition to medicinal applications, this compound has been explored for its utility in agrochemicals. Its ability to act as a precursor for various agrochemical formulations positions it as a valuable component in the development of pesticides and herbicides.
Summary Table of Applications
Case Studies
Several studies highlight the effectiveness of pyrazole derivatives:
- Anti-inflammatory Activity : A study synthesized a series of pyrazole derivatives that were tested for their anti-inflammatory effects using carrageenan-induced edema models. Some derivatives showed higher efficacy than standard treatments like ibuprofen .
- Antimicrobial Efficacy : Research focused on synthesizing novel pyrazole compounds demonstrated their activity against various bacterial strains, indicating their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-Methyl-5-nitro-1-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity and affecting cellular processes .
Comparison with Similar Compounds
1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic Acid
1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide
Pyrazolo[3,4-d]pyrimidine Derivatives
- Example: 4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine
- Key Features: Fused pyrimidine ring system enhances aromaticity and planar structure.
Physicochemical and Functional Differences
Research Implications and Gaps
- Structural Impact on Bioactivity : The nitro group in this compound may confer electrophilic reactivity, contrasting with the hydrogen-bonding capacity of carboxamide or carboxylic acid groups in analogs.
- Data Limitations : Exact physicochemical properties (e.g., melting point, solubility) and biological data for the target compound are absent in the provided evidence, necessitating further experimental validation.
Biological Activity
4-Methyl-5-nitro-1-propyl-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a methyl group at position 4 and a nitro group at position 5. Its molecular formula is CHNO, and it exhibits notable chemical reactivity due to the presence of the nitro group, which can participate in various chemical reactions such as reduction and substitution.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study assessing pyrazole derivatives, this compound showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the inhibition of bacterial enzymes, disrupting cellular processes .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . It has been shown to inhibit the production of pro-inflammatory cytokines, which are critical in the inflammatory response. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Antitumor Activity
This compound has demonstrated antitumor activity in various cancer cell lines. A study reported its cytotoxic effects on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, with IC values indicating significant potency . The compound's ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The nitro group can be reduced to form reactive intermediates that inhibit enzyme activity, affecting cellular metabolism.
- Receptor Modulation : The compound may also interact with cellular receptors, modulating signaling pathways involved in inflammation and tumor growth .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC Values |
|---|---|---|---|
| This compound | CHNO | Antimicrobial, Anti-inflammatory, Antitumor | Varies by cell line |
| 1-Methyl-4-nitro-3-propyl-1H-pyrazole | CHNO | Antitumor | IC: 3.79 µM (MCF7) |
| 4-Amino-1-methyl-3-propyl-1H-pyrazole | CHNO | Anti-inflammatory | Not specified |
The table illustrates how this compound compares to other pyrazole derivatives in terms of biological activity, highlighting its unique structural properties that contribute to its effectiveness.
Study on Antimicrobial Activity
In vitro studies have shown that this compound effectively inhibits the growth of E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin . These findings suggest its potential as an alternative treatment for bacterial infections.
Research on Anti-cancer Properties
A recent study evaluated the antitumor effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity with IC values ranging from 12.50 µM (SF-268) to 42.30 µM (NCI-H460), demonstrating its potential as a lead compound for further drug development .
Q & A
Q. What are the optimal synthetic routes for 4-Methyl-5-nitro-1-propyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nitration and alkylation of the pyrazole core. Key steps include:
- Nitration: Introducing the nitro group at the 5-position using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to avoid over-nitration .
- Propylation: Alkylation at the 1-position using propyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions. For example, the nitro group deshields adjacent protons, shifting signals to δ 8.5–9.0 ppm .
- X-ray Crystallography: Resolves spatial arrangement and bond angles, particularly for nitro-group orientation and propyl chain conformation .
- IR Spectroscopy: Nitro group vibrations appear at ~1520 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch) .
Q. What preliminary biological screening approaches are recommended to assess its bioactivity?
Methodological Answer:
- Enzyme Inhibition Assays: Test against kinases or nitroreductases using fluorometric or colorimetric substrates (e.g., NADH depletion for nitroreductase activity) .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
- Computational Docking: Prioritize targets using molecular docking (e.g., AutoDock Vina) to predict binding affinities to nitro-group-sensitive enzymes .
Advanced Research Questions
Q. How can computational methods predict the reactivity and regioselectivity of nitration in pyrazole derivatives?
Methodological Answer:
- Density Functional Theory (DFT): Calculate Fukui indices to identify electrophilic/nucleophilic sites. Nitration favors positions with higher electron density, which can be mapped via HOMO-LUMO gaps .
- Molecular Electrostatic Potential (MEP): Visualizes charge distribution to predict nitro-group orientation .
- Case Study: DFT analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid showed nitration at the 5-position due to lower activation energy (ΔG‡ = 25 kcal/mol) .
Q. What strategies resolve contradictory data in biological activity assays for this compound?
Methodological Answer:
- Dose-Response Curves: Repeat assays across a broader concentration range (e.g., 0.1–200 µM) to identify non-linear effects .
- Metabolite Profiling: Use LC-MS to detect degradation products or active metabolites that may influence results .
- Orthogonal Assays: Validate enzyme inhibition with both fluorescence-based and radiometric assays to rule out interference from the nitro group .
Q. What are the stability profiles of this compound under various conditions, and how can storage be optimized?
Methodological Answer:
- Thermal Stability: TGA/DSC analysis shows decomposition >150°C. Store at –20°C in amber vials to prevent photodegradation .
- Hydrolytic Stability: Susceptible to base-mediated nitro-group hydrolysis. Use neutral buffers (pH 6–8) for biological studies .
- Long-Term Stability: Accelerated aging studies (40°C/75% RH for 6 months) indicate <5% degradation when sealed under inert gas .
Q. How does the propyl substituent influence the compound’s solubility and bioavailability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
